FMOC-DL-3-thienylalanine
Description
Significance of Non-Canonical Amino Acids in Advanced Peptide Synthesis
The twenty proteinogenic amino acids form the fundamental basis of life's vast proteome. However, the expansion of the genetic alphabet to include non-canonical amino acids (ncAAs) has revolutionized peptide and protein engineering. The incorporation of ncAAs allows for the creation of peptides with enhanced therapeutic properties, novel catalytic activities, and unique biophysical characteristics. These modifications can lead to peptides with increased stability against proteolytic degradation, improved receptor binding affinity and selectivity, and the introduction of fluorescent or photoreactive probes for mechanistic studies. The ability to move beyond the canonical set of amino acids provides researchers with an expanded toolbox to design and synthesize peptides with precisely controlled functionalities, thereby driving innovation in drug discovery and materials science.
Historical Context and Evolution of Thienylalanine Derivatives in Academic Research
Thienylalanine, an analog of the aromatic amino acid phenylalanine where the phenyl ring is replaced by a thiophene (B33073) ring, has a history rooted in the exploration of amino acid antagonists. Early studies investigated the microbiological properties of thienylalanine derivatives, revealing their ability to interfere with phenylalanine metabolism. acs.org Over time, the focus shifted towards leveraging the unique properties of the thiophene ring in peptide chemistry. The development of solid-phase peptide synthesis (SPPS) and the introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group were pivotal advancements that facilitated the incorporation of thienylalanine and other ncAAs into synthetic peptides. chemimpex.com Researchers began to explore how the substitution of phenylalanine with thienylalanine could modulate the structure and function of bioactive peptides, leading to the synthesis of analogs of neuropeptides and other signaling molecules. nih.gov This evolution has led to the use of thienylalanine derivatives in a wide range of applications, from studying protein folding and stability to creating novel biomaterials with unique electronic properties. nih.govresearchgate.net
Overview of the Research Landscape for FMOC-DL-3-Thienylalanine
The current research landscape for this compound is centered on its application as a versatile building block in solid-phase peptide synthesis. The FMOC protecting group allows for its seamless integration into automated synthesis protocols. acs.org Researchers are actively incorporating 3-thienylalanine (B8055253) into peptides to probe structure-activity relationships. For instance, replacing phenylalanine with 3-thienylalanine in bioactive peptides can alter their conformational preferences and, consequently, their biological activity, providing insights into the molecular requirements for receptor binding and signaling. nih.gov
Furthermore, the thiophene ring of 3-thienylalanine imparts unique electronic properties, making it a valuable component in the design of functional biomaterials. Studies have explored the use of thienylalanine-containing peptides in the development of conductive nanowires and self-assembling materials. researchgate.netrsc.org While the incorporation of 2-thienylalanine was found to improve conductance in some amyloid-based peptide filaments, the inclusion of 3-thienylalanine did not show the same effect, highlighting the subtle yet significant impact of isomerism on the resulting material's properties. rsc.org The racemic nature of this compound allows for its use in creating peptide libraries for screening purposes or in applications where a specific stereochemistry is not critical.
Rationale for the Comprehensive Academic Investigation of this compound
The comprehensive academic investigation of this compound is driven by several key factors. The compound serves as an excellent tool to systematically study the effects of subtle structural modifications on peptide and protein function. By replacing the native phenylalanine with 3-thienylalanine, researchers can dissect the role of the aromatic side chain in molecular recognition, folding, and catalysis. The isosteric, yet electronically distinct, nature of the thienyl group compared to the phenyl group allows for the fine-tuning of peptide properties. nih.gov
Moreover, the increasing demand for novel therapeutic peptides with improved pharmacological profiles fuels the exploration of ncAAs like 3-thienylalanine. Its incorporation can lead to peptides with enhanced resistance to enzymatic degradation, a critical factor for in vivo applications. researchgate.net The potential for creating peptides with novel functions, such as the immunosuppressive activity observed with β-3-thienylalanine, further underscores the importance of its investigation. nih.gov The ability to synthesize peptides with unique photophysical or electronic properties by incorporating 3-thienylalanine opens up new avenues in the development of advanced biomaterials and biosensors. researchgate.net The availability of the FMOC-protected form makes it readily accessible for a wide range of research applications in chemical biology and medicinal chemistry. chemimpex.com
Data Tables
Table 1: Chemical Properties of this compound and its Isomers
| Property | This compound | FMOC-D-3-Thienylalanine | FMOC-L-3-Thienylalanine |
| Synonyms | N-α-Fmoc-3-(3-thienyl)-DL-alanine | Fmoc-D-Ala-3-(3-thienyl)-OH | Fmoc-L-Ala-3-(3-thienyl)-OH |
| CAS Number | 678991-94-1 | 220497-90-5 | 186320-06-9 |
| Molecular Formula | C₂₂H₁₉NO₄S | C₂₂H₁₉NO₄S | C₂₂H₁₉NO₄S |
| Molecular Weight | 393.46 g/mol | 393.46 g/mol | 393.46 g/mol |
| Appearance | White to off-white powder | White to off-white powder | Pale white to white solid/powder |
| Purity | ≥95% | ≥98% (HPLC) | ≥98% (Assay) |
| Melting Point | Not available | 164-173 °C | 176 - 182 °C (Lit.) |
| Solubility | Soluble in DMF, DMSO | Soluble in organic solvents | Soluble in DMF |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBZJMRHROCYGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405510 | |
| Record name | FMOC-DL-3-thienylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678991-94-1 | |
| Record name | FMOC-DL-3-thienylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc Dl 3 Thienylalanine and Its Strategic Integration into Peptides
Advanced Solid-Phase Peptide Synthesis (SPPS) Techniques for FMOC-DL-3-Thienylalanine Incorporation
Solid-phase peptide synthesis (SPPS) remains the cornerstone of peptide synthesis, offering high efficiency and ease of automation. The successful incorporation of sterically demanding amino acids like this compound, however, necessitates the optimization of standard protocols.
Optimization of Fmoc/tBu Strategy for Thienylalanine Coupling Efficiency
The widely adopted Fmoc/tBu strategy in SPPS involves the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. The coupling of this compound can be challenging due to the steric hindrance imposed by the bulky thienyl side chain. To overcome this, optimization of coupling reagents and reaction conditions is crucial.
Common coupling reagents such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) are often employed. For more challenging couplings involving sterically hindered amino acids, more potent activating agents like hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU), (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are utilized in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
The choice of coupling reagent and reaction time significantly impacts the coupling efficiency. The following table summarizes a comparative study of different coupling reagents for the incorporation of this compound.
| Coupling Reagent | Additive | Base | Coupling Time (min) | Coupling Efficiency (%) |
| DIC | HOBt | DIPEA | 60 | 95 |
| DIC | Oxyma | DIPEA | 60 | 97 |
| HBTU | HOBt | DIPEA | 30 | 98 |
| HATU | HOAt | DIPEA | 20 | >99 |
| PyBOP | - | DIPEA | 30 | 98 |
Data is synthesized from general knowledge of SPPS and may not reflect empirically validated results for this compound specifically.
Application of Micro-Flow Reactor Technology in Fmoc-SPPS
Micro-flow reactor technology has emerged as a powerful tool in peptide synthesis, offering advantages such as precise control over reaction temperature and time, enhanced mass transfer, and improved safety. nih.govresearchgate.net In the context of incorporating this compound, continuous-flow SPPS can significantly improve coupling efficiency and reduce reaction times. nih.govsemanticscholar.org The rapid heating and cooling capabilities of micro-flow systems allow for the use of higher temperatures to accelerate the coupling of sterically hindered residues without significant side reactions. vapourtec.com This technology enables the use of lower equivalents of expensive reagents, making the synthesis more cost-effective and sustainable. nih.govresearchgate.net
Development and Refinement of Automated Peptide Synthesis Protocols
Automated peptide synthesizers have revolutionized the field by enabling the rapid and reliable synthesis of long peptide sequences. beilstein-journals.orgsemanticscholar.orgnih.gov The development of specialized protocols for the incorporation of unnatural amino acids like this compound is crucial for high-throughput synthesis. These protocols often involve double coupling steps and the use of more potent coupling reagents to ensure complete acylation of the sterically hindered amine. Automated synthesizers also allow for precise control over reagent delivery, washing steps, and reaction times, leading to higher purity of the crude peptide compared to manual synthesis.
| Synthesis Method | Key Parameters | Purity of Crude Peptide (%) |
| Manual Synthesis | DIC/HOBt, 60 min coupling | ~85 |
| Automated Synthesis | HATU/DIPEA, 20 min coupling, double coupling | >95 |
This table presents a generalized comparison and actual results can vary based on the specific peptide sequence and synthesis conditions.
In-Line Monitoring of Fmoc Deprotection and Amidation Kinetics
Real-time monitoring of SPPS reactions provides valuable insights into the kinetics of Fmoc deprotection and amidation, allowing for the optimization of reaction times and ensuring complete reactions. iris-biotech.dethieme-connect.de The most common method for monitoring Fmoc deprotection is UV-Vis spectroscopy, which measures the absorbance of the dibenzofulvene-piperidine adduct released during the deprotection step. iris-biotech.dethieme-connect.de For sterically hindered residues like 3-thienylalanine (B8055253), the deprotection step might be slower, and in-line monitoring can ensure its completion before the subsequent coupling step. While direct real-time monitoring of the amidation reaction is more complex, techniques such as attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy are being explored to follow the disappearance of the activated carboxylic acid and the formation of the amide bond.
Solution-Phase Synthetic Routes for this compound
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis offers advantages for the large-scale production of short peptides and for the synthesis of peptide fragments that can be later ligated.
Tag-Assisted Liquid-Phase Peptide Synthesis for Enhanced Control
Tag-assisted liquid-phase peptide synthesis (LPPS) combines the advantages of both solid-phase and solution-phase synthesis. acs.org In this approach, a hydrophobic or fluorous tag is attached to the C-terminus of the growing peptide chain, rendering it soluble in organic solvents. acs.orgnih.gov This allows for homogeneous reaction conditions, leading to faster reaction kinetics and the use of near-stoichiometric amounts of reagents. After each coupling or deprotection step, the tagged peptide can be easily separated from excess reagents and byproducts by precipitation or extraction, simplifying the purification process. The use of a hydrophobic tag can be particularly beneficial for peptides containing the relatively nonpolar thienylalanine residue, enhancing their solubility in organic solvents used for synthesis.
Chemoenzymatic Approaches for Selective Incorporation
Chemoenzymatic peptide synthesis (CEPS) merges the flexibility of chemical synthesis with the unparalleled stereoselectivity of enzymatic catalysis. nih.govinternationalscholarsjournals.com This approach is particularly advantageous when starting from a racemic mixture like this compound, as it allows for the selective incorporation of one enantiomer into the growing peptide chain, obviating the need for prior chiral resolution of the building block.
The primary enzymes utilized in CEPS are proteases, such as α-chymotrypsin, trypsin, and subtilisin, which can, under specific conditions (e.g., in aqueous-organic solvent mixtures or frozen aqueous media), catalyze the formation of peptide bonds in a reverse hydrolysis reaction. nih.govresearchgate.net The utility of this method hinges on the substrate specificity of the chosen enzyme.
Stereoselectivity : Most proteases exhibit strict L-stereoselectivity. When presented with a racemic mixture of this compound, an L-selective enzyme will exclusively catalyze the coupling of the FMOC-L-3-thienylalanine enantiomer to the N-terminus of the peptide chain. The D-enantiomer remains unreacted. This intrinsic selectivity provides a clean and efficient pathway to generate peptides containing the L-isomer.
Kinetically vs. Thermodynamically Controlled Synthesis : In the kinetically controlled approach, an activated C-terminal ester of the amino acid is used as the acyl donor. The enzyme facilitates the rapid, and often irreversible, aminolysis of this ester by the amino group of the peptide acceptor. researchgate.net This method is highly efficient and minimizes side reactions. For instance, α-chymotrypsin, known for its preference for large hydrophobic residues like phenylalanine, tyrosine, and tryptophan, can effectively recognize and incorporate 3-thienylalanine due to its structural similarity to these canonical amino acids. internationalscholarsjournals.comresearchgate.net
While specific documented examples of large-scale chemoenzymatic incorporation of this compound are not widespread in readily available literature, the principles derived from studies with similar unnatural amino acids are directly applicable. The success of the synthesis depends on optimizing reaction conditions such as pH, solvent composition, and temperature to favor synthesis over hydrolysis.
| Enzyme Class | Typical Substrate Specificity | Potential for this compound | Key Advantage |
| Serine Proteases (e.g., α-Chymotrypsin, Subtilisin) | L-aromatic or large hydrophobic residues at P1 position | High, due to aromatic side chain | High L-stereoselectivity, well-characterized mechanisms. nih.govinternationalscholarsjournals.com |
| Cysteine Proteases (e.g., Papain) | Broad specificity, accepts various L-amino acids | Moderate to High | Operates under mild conditions. |
| Lipases | Can catalyze amide bond formation, often with D-amino acids | Potential for D-selective incorporation | Complementary stereoselectivity to proteases. internationalscholarsjournals.com |
Stereochemical Considerations and Control During this compound Integration
Maintaining stereochemical integrity during peptide synthesis is critical, as even minor epimerization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological properties of the final peptide.
Racemization during peptide bond formation, particularly in the context of FMOC-based SPPS, is a well-documented side reaction. nih.gov The process typically occurs during the carboxyl group activation step of the protected amino acid. The activated species can cyclize to form a 5(4H)-oxazolone intermediate, which is prone to deprotonation and subsequent reprotonation at the α-carbon, leading to a loss of stereochemical purity. nih.govluxembourg-bio.com Amino acids with electron-withdrawing side chains or those that are sterically hindered can be more susceptible.
Several strategies have been developed to suppress this side reaction:
Choice of Coupling Reagents : Carbodiimide-based reagents like diisopropylcarbodiimide (DIC) are often used in conjunction with racemization-suppressing additives. Uronium/aminium salt-based reagents such as HATU and HBTU provide fast coupling kinetics, which can reduce the time the activated amino acid spends in a racemization-prone state. However, the choice of base is critical. nih.gov
Use of Additives : Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are routinely included in coupling reactions. They react with the activated amino acid to form an active ester that is less prone to oxazolone formation than the initial activated species. nih.gov
Base Selection : The choice of base used during coupling can have a significant impact. While diisopropylethylamine (DIPEA) is common, sterically hindered, non-nucleophilic bases such as 2,4,6-collidine or N-methylmorpholine (NMM) are often preferred as they are less likely to catalyze the enolization of the oxazolone intermediate. luxembourg-bio.comsemanticscholar.org
Reaction Temperature : Lowering the reaction temperature can significantly reduce the rate of racemization, although it may also slow down the coupling reaction. semanticscholar.org
| Mitigation Strategy | Mechanism of Action | Recommended Practice |
| Uronium/Aminium Reagents | Fast coupling kinetics minimizes lifetime of racemizable intermediates. | Use HATU or HBTU with a hindered base. |
| Additive Inclusion | Forms active esters that are less prone to oxazolone formation. nih.gov | Routinely add HOBt or Oxyma to carbodiimide-mediated couplings. |
| Hindered Bases | Reduced propensity to abstract the α-proton from the oxazolone. semanticscholar.org | Use 2,4,6-collidine or N-methylmorpholine instead of DIPEA. |
| Low Temperature | Reduces the rate of the epimerization reaction. semanticscholar.org | Perform critical couplings at 0 °C if racemization is a concern. |
While chemoenzymatic methods can select one enantiomer from a racemic mix, the most common approach in SPPS is to use enantiomerically pure FMOC-amino acid building blocks. chemimpex.com Both FMOC-L-3-thienylalanine and FMOC-D-3-thienylalanine are commercially available and are typically prepared either by resolution of the racemic amino acid or through asymmetric synthesis.
The strategic use of specific enantiomers is a powerful tool in peptide design:
FMOC-L-3-Thienylalanine : This enantiomer is used to create peptides that are direct analogues of natural sequences. Replacing a native L-phenylalanine with L-3-thienylalanine can probe the role of the aromatic ring's electronic properties in ligand-receptor binding, while largely preserving the peptide's backbone conformation. chemimpex.com
FMOC-D-3-Thienylalanine : The incorporation of D-amino acids is a widely used strategy to enhance the proteolytic stability of peptides, as proteases are typically specific for L-amino acid residues. mdpi.com Furthermore, introducing a D-amino acid can induce specific secondary structures, such as β-turns, which can be crucial for constraining the peptide into a biologically active conformation.
Protecting Group Chemistry Relevant to this compound Side Chains
The thiophene (B33073) ring of 3-thienylalanine is a relatively stable aromatic system that does not typically require a side-chain protecting group during standard FMOC-based SPPS. This chemical inertness under standard synthesis conditions (e.g., piperidine for FMOC deprotection, TFA for final cleavage) is a significant advantage, simplifying the synthesis protocol.
Orthogonality in protecting groups is a fundamental concept in the synthesis of complex peptides, such as cyclic, branched, or post-translationally modified peptides. iris-biotech.debiosynth.com An orthogonal protecting group scheme allows for the selective removal of one type of protecting group in the presence of others. iris-biotech.depeptide.com
The standard FMOC/tBu strategy is the most common example. The N-α-FMOC group is labile to a mild base (piperidine), while side-chain protecting groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt) are labile to strong acid (TFA). iris-biotech.deresearchgate.net The fact that FMOC-3-thienylalanine requires no side-chain protection makes it fully compatible with this scheme.
For more complex architectures, additional orthogonal protecting groups are employed. These groups can be cleaved under conditions that leave both the FMOC and tBu-based groups intact. The inert nature of the thienyl side chain ensures it does not interfere with these specialized deprotection steps.
| Protecting Group | Chemical Family | Cleavage Conditions | Application in Complex Peptides |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Vinylogous ester | 2-5% Hydrazine in DMF | Side-chain attachment of labels, side-chain-to-side-chain cyclization. |
| Mtt (4-Methyltrityl) | Highly acid-labile trityl | 1-2% TFA in DCM (hyper-acid sensitive) | On-resin modification of Lys, Orn, Asp, or Glu side chains. |
| Alloc (Allyloxycarbonyl) | Allyl-based | Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger | Orthogonal protection for amines or carboxyls for on-resin cyclization or branching. |
| 2-PhiPr (2-phenylisopropyl) | Acid-labile ester | 1% TFA in DCM | Used for Asp/Glu side chains to minimize aspartimide formation during cyclization. |
While the thienyl side chain is generally robust, its potential reactivity must be considered, especially under harsh conditions or during post-synthesis modifications. The primary concern for sulfur-containing amino acids in peptide synthesis is oxidation.
Comparison with Methionine : The sulfur atom in the thiophene ring is part of an aromatic system, making it significantly less nucleophilic and less prone to oxidation than the thioether in methionine. Methionine can be readily oxidized to its sulfoxide during synthesis or cleavage, a side reaction that is not typically observed with thienylalanine under standard conditions. iris-biotech.de
Stability to TFA Cleavage : The thiophene ring is stable to the strong acidic conditions of the final cleavage cocktail (e.g., 95% TFA). Unlike the indole ring of tryptophan, which is susceptible to alkylation by carbocations generated during cleavage (e.g., from tBu groups), the thienyl ring is less reactive towards such electrophilic attack. Nonetheless, the inclusion of scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail is always a prudent measure to quench any reactive electrophilic species and protect all sensitive residues.
Derivatization and Functionalization Strategies for Fmoc Dl 3 Thienylalanine Containing Peptides
On-Resin Derivatization Techniques for Direct Peptide Modification
Performing chemical modifications while the peptide is still anchored to the solid support offers significant advantages, including the use of excess reagents and simplified purification by simple washing steps. The thienylalanine residue is particularly amenable to such on-resin manipulations.
Palladium-Catalyzed Cross-Coupling Reactions on Thienylalanine Residues
The electron-rich thiophene (B33073) ring of 3-thienylalanine (B8055253) is an excellent substrate for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions allow for the late-stage introduction of diverse functional groups directly onto the peptide backbone, significantly expanding molecular diversity from a common peptide intermediate. This approach is often more efficient than synthesizing numerous peptide variants from unique, pre-functionalized amino acid building blocks. uci.edu
Several key cross-coupling reactions can be adapted for on-resin modification of thienylalanine-containing peptides:
Suzuki-Miyaura Coupling: This reaction couples the thienyl ring with a boronic acid or ester, enabling the introduction of a wide range of aryl and heteroaryl groups. This is useful for probing structure-activity relationships where aromatic interactions are key.
Sonogashira Coupling: By reacting the thienyl moiety (typically pre-functionalized with a halide) with a terminal alkyne, this method installs an alkynyl group. nih.gov This group is not only valuable for modulating biological activity but also serves as a "clickable" handle for subsequent bioorthogonal reactions. An optimized on-resin Sonogashira procedure can lead to the successful incorporation of various alkyne-derived modifications. nih.gov
Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the thienyl ring with an alkene, yielding peptides with styrenyl-like side chains.
Buchwald-Hartwig Amination: This allows for the formation of a carbon-nitrogen bond, enabling the introduction of primary or secondary amines, which can alter the charge and hydrogen-bonding capabilities of the peptide.
These on-resin modifications are typically performed after the full peptide sequence is assembled, using a suitable palladium catalyst and ligands that are compatible with the solid support and protected amino acids. The success of these reactions hinges on the careful optimization of conditions to ensure high yields and prevent degradation of the peptide. nih.gov
| Reaction Type | Coupling Partner | Catalyst/Ligand (Typical) | Product Functionality | Potential Application |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂, SPhos | Biaryl side-chain | Modifying receptor interactions |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl side-chain | Introduction of a bioorthogonal handle |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Alkenyl side-chain | Creating conformationally constrained analogs |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos | Aryl-amine side-chain | Altering peptide solubility and charge |
Cyclization Strategies Involving Thienylalanine
Peptide macrocyclization is a widely used strategy to enhance biological activity and stability by constraining the peptide into its bioactive conformation, which reduces the entropic penalty of binding and increases resistance to proteolytic degradation. nih.gov On-resin cyclization is particularly efficient as it minimizes intermolecular side reactions that can occur in solution-phase cyclizations. google.com
When a peptide contains a thienylalanine residue, cyclization can be approached in several ways:
Side Chain-Based Cyclization: The thienylalanine side chain can be functionalized using the palladium-catalyzed methods described above to introduce a reactive group. For example, a Sonogashira coupling can install a terminal alkyne. nih.gov This alkyne can then be reacted with an azide-bearing amino acid residue elsewhere in the peptide sequence (e.g., azidolysine) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.
Thiol-Ene Cyclization: An alternative "click" chemistry approach involves the radical-mediated addition of a thiol to an alkene. researchgate.net A thienylalanine residue could be functionalized with an alkene, while a cysteine residue elsewhere in the peptide provides the thiol group. This reaction proceeds rapidly under UV irradiation, is highly efficient, and avoids the use of potentially cytotoxic metal catalysts. nih.govresearchgate.net
| Cyclization Strategy | Residues Involved | Linkage Formed | Key Features |
| Head-to-Tail Amide | N-terminal amine, C-terminal carboxylic acid | Amide Bond | Standard backbone cyclization. |
| Azide-Alkyne "Click" | Functionalized Thienylalanine (Alkyne), Azido-amino acid | Triazole Ring | Bioorthogonal, high yield, stable linkage. |
| Thiol-Ene "Click" | Functionalized Thienylalanine (Alkene), Cysteine | Thioether Bond | Metal-free, rapid reaction under UV light. nih.govrsc.org |
Post-Synthetic Functionalization of FMOC-DL-3-Thienylalanine Peptides
Post-synthetic modification refers to the chemical derivatization of a peptide after it has been synthesized, cleaved from the solid support, and purified. This approach is ideal for conjugating peptides to sensitive molecules that would not withstand the conditions of solid-phase synthesis or cleavage.
Bioconjugation Methods for Peptide-Based Constructs
Bioconjugation is the process of linking a peptide to another biomolecule, such as a protein, a nucleic acid, or a lipid, or to a synthetic polymer like polyethylene glycol (PEG). The thienylalanine residue can be pre-functionalized on-resin to contain a bioorthogonal handle, which is then used for specific conjugation in solution.
Common bioconjugation strategies involving a modified thienylalanine include:
Click Chemistry: A peptide containing an alkynyl-thienylalanine derivative can be efficiently conjugated to a protein or other molecule bearing an azide group. This highly selective reaction can be performed under mild, aqueous conditions, making it suitable for complex biological molecules.
Maleimide Chemistry: The thienyl ring can be modified to present a thiol group. This allows the peptide to be conjugated to molecules functionalized with a maleimide group, which reacts specifically with the thiol to form a stable thioether bond. This is a common method for linking peptides to carrier proteins to generate antibodies.
Oxime/Hydrazone Ligation: If the thienylalanine side chain is functionalized to carry an aldehyde or ketone, it can be specifically ligated to molecules containing an aminooxy or hydrazide group, forming a stable oxime or hydrazone linkage.
Introduction of Diverse Chemical Tags and Probes
Beyond large biomolecules, peptides are often conjugated to smaller chemical tags and probes for use in biochemical and cellular assays. sigmaaldrich.com These tags can include fluorescent dyes, quenchers, biotin affinity tags, or spin labels. sigmaaldrich.comthermofisher.com The chemical strategies for introducing these probes are analogous to those used in bioconjugation and rely on the selective reactivity of a handle installed on the thienylalanine residue.
Fluorescent Labeling: A peptide with an alkynyl-thienylalanine can be reacted with a fluorescent dye containing an azide group (e.g., Azide-TAMRA, Azide-FAM) via click chemistry. Alternatively, if the thienyl group is functionalized with an amine, it can be reacted with an amine-reactive dye, such as an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative. thermofisher.com
Affinity Tagging: Biotin is a high-affinity ligand for streptavidin and is widely used for detection, purification, and immobilization. A biotin moiety can be introduced using similar conjugation chemistry, for instance, by reacting a peptide containing an alkynyl-thienylalanine with biotin-azide.
Peptide Tagging for Protein Labeling: Short peptide sequences can themselves act as tags that are recognized by enzymes or other proteins for specific labeling. nih.govnih.gov A peptide containing thienylalanine could be designed as part of a larger recognition motif, with the thienyl group available for further unique modifications after the initial protein-peptide interaction. nih.gov
The ability to functionalize the thienylalanine residue at will, both on-resin and post-synthetically, makes it a powerful component for creating complex and multifunctional peptide-based tools for a broad range of scientific applications.
Structural and Conformational Characterization of Fmoc Dl 3 Thienylalanine Derived Peptides
Advanced Spectroscopic Characterization
Spectroscopic methods are fundamental to elucidating the structure of peptides at various levels of complexity, from primary sequence to higher-order assemblies.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of peptides in solution. uzh.ch For FMOC-DL-3-thienylalanine peptides, a suite of NMR experiments, including 1D proton (¹H) and carbon (¹³C) NMR as well as 2D techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provides detailed atomic-level information.
¹H NMR spectra offer initial insights into the peptide's structure. The aromatic protons of the fluorenylmethyloxycarbonyl (Fmoc) group typically appear in the downfield region (around 7.2-7.8 ppm), while the protons of the thienyl ring will have characteristic shifts depending on their position. The α-proton and amide (N-H) proton chemical shifts are particularly sensitive to the local backbone conformation (φ, ψ dihedral angles). nih.gov For instance, a downfield shift of the amide proton can indicate its involvement in a hydrogen bond.
2D NOESY experiments are crucial for determining spatial proximities between protons that are close in space (< 5 Å) but not necessarily connected through bonds. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, allowing for the calculation of distance restraints used in structure calculations. uzh.ch This is vital for defining the peptide's fold and identifying key intramolecular interactions, such as those between the thienyl side chain and the peptide backbone or other side chains.
Table 1: Representative ¹H NMR Chemical Shifts for a Hypothetical this compound Containing Dipeptide in MeOD-d4.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| Fmoc Aromatic | 7.78 | d | 7.5 |
| Fmoc Aromatic | 7.65 | t | 7.4 |
| Fmoc Aromatic | 7.40 | t | 7.4 |
| Fmoc Aromatic | 7.31 | t | 7.4 |
| Thienyl H2/H5 | 7.25 | m | - |
| Thienyl H4 | 7.05 | m | - |
| α-CH (Thienylalanine) | 4.65 | dd | 8.5, 5.0 |
| Fmoc CH | 4.40 | t | 6.8 |
| Fmoc CH₂ | 4.21 | d | 6.8 |
Note: This data is illustrative. Actual chemical shifts will vary depending on the full peptide sequence, solvent, and temperature.
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the primary structure and assessing the purity of synthesized peptides. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer provide highly accurate mass measurements, typically within 5 ppm of the theoretical mass. This precision allows for the unambiguous verification of the elemental composition of the this compound peptide, confirming its successful synthesis. rsc.org
For sequence verification, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent peptide ion is isolated and fragmented, typically through collision-induced dissociation (CID). The fragmentation occurs predictably along the peptide backbone, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing the entire sequence to be read and confirmed. This ensures the correct incorporation of the 3-thienylalanine (B8055253) residue at the desired position.
Table 2: Illustrative HRMS Data for this compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₆H₂₁NO₄S |
| Theoretical Mass (Monoisotopic) | 443.1242 Da |
| Ionization Mode | ESI+ |
| Observed Ion [M+H]⁺ | 444.1315 Da |
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for analyzing the secondary structure of peptides in solution. nih.gov The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different types of secondary structures.
α-helix: Characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.
β-sheet: Shows a negative band around 218 nm and a positive band near 195 nm.
Random Coil: Typically exhibits a strong negative band below 200 nm.
By analyzing the CD spectrum of an this compound derived peptide under various conditions (e.g., different solvents, temperatures, or concentrations), researchers can gain insight into its conformational preferences. researchgate.net For example, the presence of the bulky Fmoc and thienyl groups might favor specific secondary structures or induce self-assembly into β-sheet-rich structures, which would be readily detectable by CD.
Table 3: Hypothetical Secondary Structure Content of a Thienylalanine Peptide in Different Solvents, Determined by CD Spectroscopy.
| Solvent | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
|---|---|---|---|
| Water | 5 | 45 | 50 |
| Trifluoroethanol (TFE) | 30 | 20 | 50 |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov For peptides, these methods are particularly sensitive to the conformation of the peptide backbone and hydrogen bonding patterns. The most informative region is the Amide band region. researchgate.net
Amide I band (1600-1700 cm⁻¹): Arises mainly from the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to secondary structure: α-helices typically show a band around 1650-1658 cm⁻¹, while β-sheets appear at lower frequencies (1620-1640 cm⁻¹) due to stronger hydrogen bonding.
Amide II band (1510-1580 cm⁻¹): Results from a coupling of the N-H in-plane bending and C-N stretching modes.
Amide A band (~3300 cm⁻¹): Corresponds to the N-H stretching vibration and provides direct information on hydrogen bonding. A lower frequency indicates stronger H-bonds, often associated with stable secondary structures like β-sheets. researchgate.net
The presence of the thienyl ring will also give rise to specific vibrational bands in the IR and Raman spectra, providing a unique "fingerprint" for the peptide.
X-ray Crystallography and Cryo-Electron Microscopy of Peptide Assemblies
While spectroscopic methods provide valuable information on peptide structure in solution, solid-state techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can deliver high-resolution, three-dimensional atomic models of peptide assemblies.
X-ray crystallography is a powerful technique for determining the precise atomic structure of molecules that can be grown into well-ordered single crystals. escholarship.org For a self-assembling peptide derived from this compound, a crystal structure would reveal the exact conformation of the peptide and, crucially, how individual molecules pack together in the crystal lattice. This allows for the direct visualization of the intermolecular interactions that drive self-assembly. Key interactions would include:
Hydrogen Bonds: The network of hydrogen bonds between the backbones of adjacent peptides, which dictates the formation of structures like β-sheets.
π-π Stacking: Aromatic interactions between the Fmoc groups of neighboring molecules and potentially between the thienyl side chains, which are critical drivers for the self-assembly of many Fmoc-amino acid derivatives. mdpi.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Trifluoroethanol (TFE) |
Structural Insights into Self-Assembled Peptide Architectures
The incorporation of non-canonical amino acids like 3-thienylalanine into peptides has been a strategy to create novel self-assembling materials with unique properties. The fluorenylmethyloxycarbonyl (Fmoc) group, often used as a protecting group in peptide synthesis, can also act as a gelator, promoting self-assembly through π-π stacking interactions. mdpi.commdpi.com This, combined with the hydrogen bonding of the peptide backbone, can lead to the formation of various nanostructures such as nanofibers, nanotubes, and hydrogels. mdpi.comnih.gov
While direct studies on the self-assembly of this compound are not extensively detailed in the provided search results, research on analogous aromatic peptides provides significant insights. For instance, the self-assembly of a peptide containing β-2-thienylalanine, an isomer of 3-thienylalanine, has been investigated. acs.orgnih.govresearchgate.net This peptide was shown to form β-sheet-rich amyloid fibrils with a twisted morphology in both aqueous and methanol (B129727) solutions. acs.orgnih.govresearchgate.net At higher concentrations, the formation of a self-assembling hydrogel was observed. acs.orgnih.govresearchgate.net The thienylalanine residues are expected to confer interesting electronic properties due to charge delocalization and π-stacking. acs.orgnih.govresearchgate.net
The morphology of self-assembled peptide nanostructures is highly dependent on the amino acid sequence. For example, the well-studied diphenylalanine (FF) peptide self-assembles into discrete, hollow nanotubes, while triphenylalanine (FFF) forms planar, plate-like nanostructures with significant β-sheet content. nih.govnih.gov The introduction of a thiol group by incorporating a cysteine residue into the FF peptide modified its self-assembly properties, resulting in spherical vesicles instead of nanotubes. mdpi.com These findings highlight the critical role of the side chain in directing the final architecture of the self-assembled material.
The general mechanism for the self-assembly of Fmoc-dipeptides involves an anti-parallel β-sheet formation with hydrogen bonding between the peptide backbones, while the aromatic Fmoc units form π-stacked aggregates, creating a cylindrical structure. mdpi.com It is plausible that this compound would follow a similar self-assembly pathway, with the thienyl group participating in aromatic stacking interactions, potentially leading to unique electronic and optical properties in the resulting nanostructures.
| Peptide/Derivative | Observed Nanostructure | Key Driving Interactions |
|---|---|---|
| Fmoc-FF (Diphenylalanine) | Cylindrical nanofibers, hydrogels mdpi.com | π-π stacking (Fmoc), hydrogen bonding mdpi.com |
| (2-Thi)(2-Thi)VLKAA | Twisted amyloid fibrils, hydrogel acs.orgnih.govresearchgate.net | β-sheet formation, π-stacking (thienylalanine) acs.orgnih.govresearchgate.net |
| Diphenylalanine (FF) | Hollow nanotubes, vesicles nih.govnih.gov | Aromatic stacking, hydrogen bonding nih.gov |
| Triphenylalanine (FFF) | Planar, plate-like nanostructures nih.govnih.gov | β-sheet formation, aromatic stacking nih.govnih.gov |
Computational Chemistry and Molecular Modeling Studies
Computational methods are invaluable for understanding the behavior of peptides containing non-canonical amino acids like 3-thienylalanine at a molecular level. These techniques provide insights into conformational preferences, electronic properties, and the dynamics of self-assembly, complementing experimental findings.
Molecular Dynamics Simulations of Thienylalanine-Modified Peptides
Molecular dynamics (MD) simulations are a powerful tool to study the conformational dynamics and folding of peptides. researchgate.net For peptides containing non-standard amino acids, MD simulations can be particularly enlightening. byu.edu In the context of thienylalanine-modified peptides, MD simulations have been used to model the behavior of a peptide containing β-2-thienylalanine. acs.orgnih.govresearchgate.net These simulations, often constrained by experimental data from 2D-NMR, revealed well-defined folded, turn-like structures in dilute aqueous solution. acs.orgnih.govresearchgate.net This folding was driven by the self-assembly of the hydrophobic aromatic units, with charged lysine (B10760008) groups exposed to the aqueous environment. acs.orgnih.govresearchgate.net
The force fields used in MD simulations, such as AMBER and CHARMM, are not always parameterized for non-standard amino acids. byu.edu Therefore, a crucial step in performing MD simulations of thienylalanine-modified peptides is the proper parameterization of the non-canonical residue. byu.edu This involves calculating partial charges and defining all necessary bond, angle, and dihedral terms. byu.edu
MD simulations can also be used to generate features for machine learning models to predict the structural ensembles of peptides containing non-canonical amino acids. acs.org This approach involves simulating dipeptides to create features based on their backbone (φ, ψ) distributions and electrostatic potentials. acs.org
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules with high accuracy. nih.gov For thienylalanine-containing peptides, quantum mechanical methods have been used to model the conformational and charge properties of the β-2-thienylalanine residue. acs.orgnih.govresearchgate.net These calculations are crucial for understanding how the incorporation of the thienyl group, with its delocalized π-electron system, influences the electronic structure of the peptide. acs.orgresearchgate.net The charge distribution and electronic properties of the side chain can affect intermolecular interactions, such as π-π stacking, which are critical for self-assembly and the potential for electronic conductivity in the resulting materials. acs.orgresearchgate.net
The electronic properties of amino acid side chains can also influence their reactivity and biological activity. researchgate.net For instance, the ability of certain side chains to donate hydrogen atoms or electrons is linked to antioxidant activity. researchgate.net Quantum chemical calculations can provide a detailed understanding of these properties for non-canonical amino acids like 3-thienylalanine.
In Silico Prediction of Peptide Conformational Preferences
Predicting the conformational preferences of peptides is a fundamental challenge in structural biology. nih.gov For peptides containing non-canonical amino acids, computational methods are essential for exploring the accessible conformational space. nih.gov Ab initio methods, which predict structure from the primary sequence alone, are one approach. mdpi.com
Various computational tools and methodologies are available for this purpose. For instance, PEP-FOLD3 is a tool for the de novo structure modeling of peptides. mdpi.commit.edu Other approaches combine MD simulations with experimental data, such as NMR coupling constants, within a Bayesian statistical framework to provide a refined picture of the conformational ensemble in solution. nih.govamericanpeptidesociety.org
For dipeptides, which serve as model systems for understanding backbone conformational preferences, quantum chemical methods have been used to study the structures of all 20 naturally occurring amino acid types. nih.govresearchgate.net These studies reveal energy troughs corresponding to secondary structures like the α-helix and polyproline II helix. nih.gov Similar computational studies on a dipeptide of 3-thienylalanine would be valuable for understanding its intrinsic conformational tendencies.
Machine Learning Applications in Peptide Design and Synthesis Prediction
ML algorithms can also be used to predict the outcome of peptide synthesis. nih.gov By training on large datasets of experimental synthesis data, these models can predict reaction yields and identify potential issues like aggregation, allowing for the in silico optimization of synthesis protocols. nih.gov This is particularly valuable for the synthesis of peptides containing non-canonical amino acids, which can present unique challenges. nih.gov
Furthermore, ML models can be trained to predict various functional properties of peptides, such as their ability to bind to specific targets or their cytotoxicity. nih.gov An ensemble machine learning approach, known as super learning, can combine the strengths of various models to improve predictive performance. nih.gov
| Application Area | Machine Learning Technique/Model | Purpose |
|---|---|---|
| Peptide Design | Generative AI (e.g., PepINVENT) nih.gov | De novo design of peptides with natural and non-natural amino acids. nih.gov |
| Structure Prediction | Deep Learning (e.g., NCPepFold, PepFlow) biorxiv.orgutoronto.ca | Predicting the 3D structures of peptides, including those with non-canonical residues. biorxiv.orgutoronto.ca |
| Synthesis Prediction | Deep Learning nih.gov | Predicting reaction yields and optimizing solid-phase peptide synthesis. nih.gov |
| Function Prediction | Super Learning, Random Forest, SVM nih.gov | Predicting biological activities such as melanin (B1238610) binding and cell penetration. nih.gov |
Applications of Fmoc Dl 3 Thienylalanine in Advanced Peptide Chemistry and Biomaterials
Design and Development of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, better bioavailability, and increased receptor selectivity. The use of unnatural amino acids like thienylalanine is a key strategy in their development.
A critical challenge in peptide-based drug design is the inherent flexibility of linear peptides, which can lead to reduced binding affinity for their targets and susceptibility to enzymatic degradation. mdpi.com Introducing conformational constraints can lock the peptide into its biologically active conformation, thereby enhancing its potency and stability. mdpi.comnih.gov
Thienylalanine, as an analog of phenylalanine, contributes to the conformational rigidity of peptidomimetic scaffolds. While the peptide backbone's movement is inherently restricted by the nature of the peptide bond, the introduction of bulky side chains like the thienyl group further limits the accessible conformational space. youtube.com This steric hindrance can guide the peptide to adopt specific secondary structures, such as β-turns or helical folds, which are often crucial for biological recognition. nih.gov The practice of using constrained amino acids has been highly successful in creating peptidomimetics that are resistant to cleavage by proteolytic enzymes, a major hurdle for the therapeutic use of natural peptides. nih.gov
The substitution of natural amino acids with thienylalanine can profoundly influence how a peptide interacts with its biological target. The thiophene (B33073) ring of 3-thienylalanine (B8055253) is a bioisostere of the phenyl ring of phenylalanine, meaning they have similar sizes and shapes. However, the replacement of a carbon atom with a sulfur atom in the aromatic ring alters its electronic properties, including its hydrophobicity and capacity for π-π stacking and cation-π interactions. mdpi.com These subtle changes can lead to significant differences in binding affinity and selectivity.
The properties of a ligand that determine its interaction with a receptor are its affinity (the ability to bind) and its efficacy (the ability to produce a biological response upon binding). mdpi.com Altering a peptide ligand by incorporating thienylalanine can modulate both of these properties. For example, the thienyl group may form more favorable interactions with specific residues in a receptor's binding pocket compared to a phenyl group, leading to higher affinity and selectivity for one receptor subtype over another. researchgate.net
Research has shown that β-2-thienyl-dl-alanine acts as a competitive inhibitor of both phenylalanine hydroxylase and the intestinal transport of phenylalanine. nih.gov This demonstrates that the thienylalanine structure can effectively engage with the binding sites of enzymes and transporters that normally recognize phenylalanine, thereby modulating their activity.
| Parameter | Phenylalanine Hydroxylase (Liver) | Phenylalanine Transport (Intestine) |
| Inhibitor | β-2-thienyl-dl-alanine | β-2-thienyl-dl-alanine |
| Inhibition Type | Competitive | Competitive |
| Apparent K_m (without inhibitor) | 0.61 mM | - |
| Apparent K_m (with 24 mM inhibitor) | 2.70 mM | - |
| K_i Value | - | 81 mM |
Data sourced from a study on the inhibitory properties of β-2-thienyl-dl-alanine. nih.gov
Engineering of Functional Peptides
Beyond peptidomimetics for therapeutic use, FMOC-DL-3-thienylalanine is a valuable building block for engineering functional peptides for a range of applications, from antimicrobial agents to novel biomaterials.
Antimicrobial peptides (AMPs) are a promising class of therapeutics to combat antibiotic-resistant bacteria. frontiersin.org However, a major limitation for their clinical use is their rapid degradation by proteases in the body. nih.govnih.govmdpi.com A common strategy to overcome this is to substitute the natural L-amino acids at protease cleavage sites with D-amino acids or other unnatural amino acids. frontiersin.orgnih.govnih.gov
The incorporation of L-thienylalanine has been explored as a means to enhance the stability of AMPs. In a study involving derivatives of the cationic AMP Pep05, L-phenylalanine was replaced with L-thienylalanine. nih.gov The results indicated that the inclusion of unnatural amino acids, such as thienylalanine, enhanced the stability of the peptides against proteases. nih.govnih.gov This strategy aims to create AMPs that retain their potent antimicrobial activity while having a longer half-life in a physiological environment, thus improving their therapeutic potential. nih.gov
| Peptide | Sequence | Modification | Stability vs. Proteases |
| Pep05 | KRLFKKLLKYLRKF | Parent Peptide | Susceptible |
| UP08 | KRLFKKLLKYLRKThi | F → Thi substitution | Enhanced |
This table illustrates the strategy of using Thienylalanine (Thi) to improve the stability of antimicrobial peptides. nih.gov
The unique electronic nature of the thiophene ring makes thienylalanine an attractive component for the construction of peptide-based nanomaterials with tailored electronic and optical properties. researchgate.net The sulfur atom in the thiophene ring provides delocalized π-electrons, which can facilitate charge transport. This is distinct from the purely carbon-based aromatic system of phenylalanine.
Early research from 1956 conducted inhibition studies with peptides containing thienylalanine and phenylalanine, highlighting the long-standing interest in comparing the biological effects of these two amino acids when incorporated into peptides. nih.gov The findings from studies on antimicrobial peptides show that such a substitution can maintain or even improve antimicrobial potency while significantly enhancing stability against enzymatic degradation. nih.govnih.gov This modification effectively uncouples the peptide's activity from its susceptibility to proteolysis, a key goal in peptide drug design.
Furthermore, as seen in the case of phenylalanine hydroxylase inhibition, thienylalanine can be used to design peptides that act as competitive inhibitors for enzymes that process aromatic amino acids. nih.gov This ability to directly compete with the natural substrate demonstrates a clear modulation of target engagement, providing a pathway to develop specific enzyme inhibitors or modulators of metabolic pathways. The choice between 2-thienylalanine and 3-thienylalanine can also confer different properties, allowing for further refinement of the desired biological activity. researchgate.net
Self-Assembling Peptide Systems and Advanced Biomaterials
The ability of short peptides to self-assemble into well-defined nanostructures has paved the way for the development of novel biomaterials with applications in tissue engineering, drug delivery, and 3D cell culture. The chemical nature of the amino acid side chain plays a crucial role in directing the self-assembly process and dictating the ultimate properties of the hydrogel.
Role of this compound in Nanofibrillar Hydrogel Formation
The formation of nanofibrillar hydrogels from FMOC-amino acids is a hierarchical process initiated by non-covalent interactions. The process typically begins with the formation of β-sheet-like structures through intermolecular hydrogen bonding between the amino acid backbones. These β-sheets then further assemble into elongated nanofibers, which entangle to form a three-dimensional network that entraps water, leading to gelation.
The incorporation of the 3-thienylalanine residue in place of a natural aromatic amino acid like phenylalanine introduces unique characteristics to the self-assembly process. The thienyl group, an aromatic heterocycle containing a sulfur atom, participates in π-π stacking interactions, similar to the phenyl group. However, the presence of the sulfur atom and the distinct electronic nature of the thiophene ring can influence the geometry and strength of these stacking interactions. This, in turn, can affect the morphology and stability of the resulting nanofibers. Research has shown that peptides incorporating thienylalanine can self-assemble into β-sheet-rich amyloid-like fibrils, and at high concentrations, these can form self-assembling hydrogels. The driving force for this assembly is attributed to the π-stacking of the aromatic thienyl groups.
Impact on Hydrogel Nanoarchitecture, Rheological, and Mechanical Properties
The mechanical strength of a hydrogel is a critical parameter for its application, particularly in tissue engineering where the scaffold must provide adequate support for cell growth and tissue formation. The storage modulus (G'), a measure of the elastic response of the material, is often used to characterize the stiffness of a hydrogel. While specific data for this compound hydrogels is not extensively reported, studies on similar Fmoc-amino acid hydrogels demonstrate a strong dependence of the mechanical properties on the nature of the aromatic side chain. For instance, the introduction of different functional groups to the aromatic ring can alter the storage modulus by several orders of magnitude. It is plausible that the unique electronic and steric properties of the thienyl group would likewise modulate the mechanical stiffness of the hydrogel.
| FMOC-Amino Acid | Concentration (wt%) | Storage Modulus (G') (Pa) | Fiber Diameter (nm) |
|---|---|---|---|
| FMOC-Phenylalanine | 0.5 | ~1000 - 5000 | ~20 - 50 |
| This compound | 0.5 | Data not available | Data not available |
| FMOC-Naphthylalanine | 0.5 | >10000 | ~30 - 60 |
Development of Peptide Scaffolds for Controlled Cell Culture Microenvironments
The development of three-dimensional (3D) cell culture models that more accurately mimic the in vivo environment is a major goal in biomedical research. Self-assembling peptide hydrogels offer a promising platform for creating such biomimetic scaffolds. moleculararchitecture.org Their high water content, biocompatibility, and nanofibrous architecture resemble the native extracellular matrix (ECM).
Hydrogels derived from FMOC-amino acids have been successfully used to encapsulate and culture various cell types. nih.gov The ability to tune the mechanical properties and to incorporate bioactive motifs, such as cell adhesion sequences, makes these materials highly versatile. The inclusion of this compound in such scaffolds could offer a way to fine-tune the microenvironment. For instance, the altered surface chemistry and topography of the nanofibers resulting from the thienyl group could influence cell adhesion, proliferation, and differentiation. While direct studies on cell culture within this compound hydrogels are limited, the principle of modulating cell behavior through the chemical design of the scaffold is well-established. nih.gov
Diversity-Oriented Synthesis of Peptide Libraries
Peptide libraries are powerful tools for drug discovery, diagnostics, and the study of protein-protein interactions. Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient generation of structurally diverse small molecules, which can be applied to the creation of complex peptide libraries.
Creation of Structurally Diverse Peptide Libraries for High-Throughput Screening
High-throughput screening (HTS) of large and diverse chemical libraries is a cornerstone of modern drug discovery. Peptide libraries offer a vast chemical space to explore for identifying new ligands and inhibitors. The inclusion of non-proteinogenic amino acids is a key strategy for expanding the structural diversity of these libraries beyond what is accessible with the 20 canonical amino acids.
This compound can be readily incorporated into standard solid-phase peptide synthesis protocols. Its use as a building block in combinatorial library synthesis allows for the introduction of a unique aromatic, heterocyclic side chain at defined positions within a peptide sequence. This increases the structural and functional diversity of the library, enhancing the probability of identifying hit compounds with desired biological activities. The thienyl group can participate in different types of interactions compared to a phenyl group, potentially leading to novel binding modes with biological targets.
Exploitation of Thienylalanine for Expanding Chemical Space in Peptide Design
The concept of "chemical space" refers to the entire collection of all possible molecules. In the context of peptide design, expanding the accessible chemical space is crucial for developing peptides with improved properties, such as enhanced stability, bioavailability, and target affinity. Non-proteinogenic amino acids like 3-thienylalanine play a vital role in this endeavor.
The introduction of the thiophene ring expands the chemical space in several ways. Firstly, it introduces a heteroatom (sulfur) which can engage in unique non-covalent interactions, such as sulfur-aromatic and lone pair-π interactions, that are not possible with phenylalanine. Secondly, the thiophene ring has a different size, shape, and electronic distribution compared to the benzene ring, which can lead to altered conformational preferences of the peptide backbone and different side-chain orientations. This can result in the exploration of novel regions of conformational space and the creation of unique topographical features on the peptide surface for molecular recognition.
| Amino Acid | Side Chain Structure | Key Properties for Chemical Space Expansion |
|---|---|---|
| Phenylalanine | -CH2-Ph | Hydrophobic, aromatic (π-π stacking) |
| DL-3-Thienylalanine | -CH2-(C4H3S) | Hydrophobic, aromatic, heterocyclic (unique π-π stacking, potential for sulfur-mediated interactions) |
| Naphthylalanine | -CH2-(C10H7) | Increased hydrophobicity, extended aromatic system (stronger π-π stacking) |
Advanced Analytical Methodologies for Fmoc Dl 3 Thienylalanine Research and Quality Control
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is the cornerstone of analyzing FMOC-DL-3-thienylalanine. The selection of a specific technique is contingent on the analytical objective, whether it is routine quantification, in-depth purity profiling, or the critical assessment of stereoisomeric integrity.
High-Performance Liquid Chromatography (HPLC) is the most common method for the routine analysis of this compound. The FMOC (9-fluorenylmethyloxycarbonyl) group possesses a strong chromophore, making it readily detectable by several methods. byu.edu
UV Detection: Ultraviolet (UV) detection is widely used for quantification. The FMOC group exhibits strong absorbance at specific wavelengths, typically around 266 nm and 301 nm. Analysis is often performed on reverse-phase columns (e.g., C8 or C18) using a gradient of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (TFA). nih.gov
Fluorescence (FLD) Detection: For higher sensitivity and selectivity, fluorescence detection is employed. The FMOC moiety is fluorescent, with a typical excitation wavelength (λex) of approximately 265 nm and an emission wavelength (λem) of around 310 nm. nih.gov FLD can be up to 200 times more sensitive than UV detection, making it ideal for trace-level impurity analysis or when sample quantity is limited. publish.csiro.au
Diode Array Detection (DAD): A Diode Array Detector (also known as a Photodiode Array or PDA detector) acquires the entire UV-visible spectrum for any point in the chromatogram. nih.gov This capability is invaluable for peak purity assessment, allowing analysts to determine if a chromatographic peak corresponds to a single compound or co-eluting impurities. It also aids in method development by allowing for the selection of the optimal monitoring wavelength. waters.com
Table 1: Comparison of HPLC Detectors for this compound Analysis
| Detector | Principle | Typical Wavelength(s) | Sensitivity | Primary Application |
|---|---|---|---|---|
| UV/Vis | Measures absorbance of UV or visible light | 266 nm, 301 nm | Moderate | Routine quantification, Purity checks |
| Fluorescence (FLD) | Measures light emitted by the compound after excitation | Ex: ~265 nm, Em: ~310 nm | High to Very High | Trace impurity analysis, High-sensitivity quantification |
| Diode Array (DAD/PDA) | Acquires a full UV-Vis spectrum at each time point | 200-400 nm range | Moderate | Peak purity analysis, Method development, Compound identification |
For unequivocal identification and comprehensive purity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. nih.gov
LC-MS analysis provides the molecular weight of the parent compound, this compound, confirming its identity. More importantly, it can detect and identify process-related impurities, degradation products, or byproducts from peptide synthesis that may be present at levels below the detection limits of UV or fluorescence detectors. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, enabling the determination of elemental compositions for unknown components. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that aids in the definitive identification of impurities. nih.govchemguide.co.uk This method is particularly useful for identifying impurities such as free DL-3-thienylalanine or products resulting from the incomplete attachment of the FMOC group.
Table 2: Representative LC-MS Parameters for this compound Analysis | Parameter | Typical Setting | Purpose | | :--- | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generates charged ions from the analyte for MS detection. | | Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Separates ions based on their mass-to-charge ratio (m/z). | | Scan Mode | Full Scan | Detects all ions within a specified mass range. | | Selected Ion Monitoring (SIM) | Monitors only specific m/z values for enhanced sensitivity. | | MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Breaks down parent ions to generate fragment ions for structural elucidation. |
Since this compound is a racemic mixture, separating and quantifying the individual D- and L-enantiomers is critical, especially when only one enantiomer is desired for peptide synthesis. Chiral chromatography is the method of choice for determining enantiomeric purity. thieme-connect.de
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov Several types of CSPs have proven effective for separating N-blocked amino acids:
Polysaccharide-based CSPs: Columns like Chiralpak® and Lux® are widely used and can resolve a broad range of FMOC-protected amino acids, often in reversed-phase or polar organic modes. nih.gov
Macrocyclic Glycopeptide-based CSPs: Phases such as CHIROBIOTIC™ T and CHIROBIOTIC™ R offer unique selectivity for N-blocked amino acids and are known for their ruggedness and multimodal capabilities (reversed-phase, polar organic, normal phase). usmf.mdsigmaaldrich.com
Successful separation allows for the accurate determination of the enantiomeric excess (e.e.), a critical quality attribute for the starting material in stereospecific peptide synthesis.
Table 3: Chiral Stationary Phases for Enantiomeric Separation of FMOC-Amino Acids
| CSP Type | Example Phases | Typical Mobile Phase | Key Characteristics |
|---|---|---|---|
| Polysaccharide-based | Chiralpak-IA, Lux Cellulose/Amylose | Hexane/Isopropyl Alcohol + TFA; Acetonitrile/Water | Broad applicability for many FMOC-amino acids; high efficiency. nih.govfujifilm.com |
| Macrocyclic Glycopeptide | CHIROBIOTIC T, CHIROBIOTIC R | Methanol (B129727)/Acetic Acid/Triethylamine; Acetonitrile/Water | Multimodal (RP, NP, Polar Organic); excellent for acidic racemates. usmf.md |
Dedicated Amino Acid Analysis of this compound and its Peptide Conjugates
Amino acid analysis (AAA) is a technique used to determine the amino acid composition of a peptide or protein. chemguide.co.uk When a peptide has been synthesized using this compound, AAA is performed to confirm the incorporation of the amino acid and to verify its stoichiometric ratio relative to the other amino acids in the sequence. The process involves two main stages: hydrolysis of the peptide bonds and subsequent quantification of the liberated amino acids. usmf.md
Most amino acids, including 3-thienylalanine (B8055253), lack a strong native chromophore, making them difficult to detect at low concentrations. Therefore, a derivatization step is required to attach a UV-active or fluorescent tag to the amino acids after they have been liberated from the peptide by hydrolysis.
Pre-Column Derivatization: This is the more common approach, where the amino acids are derivatized before being injected into the HPLC system. Common reagents include Phenylisothiocyanate (PITC), O-phthalaldehyde (OPA) for primary amines, and FMOC-Cl itself for secondary amines. The resulting derivatives are then separated, typically on a reverse-phase column, and detected. This method offers high sensitivity and speed.
Post-Column Derivatization: In this method, the underivatized amino acids are first separated by ion-exchange chromatography. The derivatizing reagent, classically Ninhydrin, is then mixed with the column effluent in a post-column reactor before the flow stream enters the detector. While robust and reproducible, this method generally requires dedicated instrumentation and may be less sensitive than modern pre-column fluorescence methods. nih.gov
The complete cleavage of all peptide bonds without degrading any of the constituent amino acids is the primary goal of the hydrolysis step. chemguide.co.uk The choice of method is critical, especially for peptides containing non-standard or sensitive residues like 3-thienylalanine.
Acid Hydrolysis: The standard method involves heating the peptide in 6 M hydrochloric acid (HCl) at approximately 110°C for 24 hours in a vacuum-sealed tube. nih.gov While effective for most peptide bonds, these harsh conditions can partially or completely destroy sensitive amino acids. The thiophene (B33073) ring in 3-thienylalanine, similar to the indole ring of tryptophan, can be susceptible to oxidative degradation. To mitigate this, scavengers such as phenol or thioglycolic acid are often added to the HCl. nih.gov
Alkaline Hydrolysis: Base-catalyzed hydrolysis (e.g., with NaOH or Ba(OH)₂) can be used, particularly for the analysis of tryptophan, which is stable under basic conditions. However, this method can lead to the destruction of other residues like cysteine, serine, and threonine, and may cause racemization.
Enzymatic Hydrolysis: For complete and mild hydrolysis without racemization or side-chain degradation, a mixture of proteases and peptidases (e.g., pronase, aminopeptidases, prolidase) can be used. waters.comfujifilm.com This method is highly effective at preserving acid-labile and base-labile residues and is the preferred method for determining the true D/L ratio of amino acids within a peptide. waters.com However, it can be more time-consuming and expensive than acid hydrolysis.
Table 4: Comparison of Peptide Hydrolysis Methods for Amino Acid Analysis
| Method | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acid Hydrolysis (HCl) | 6 M HCl, 110-115°C, 24-72 h, vacuum | Simple, effective for most peptide bonds. nih.gov | Destroys Tryptophan; can degrade Serine, Threonine, and potentially Thienylalanine; causes deamidation of Asparagine/Glutamine. nih.gov |
| Acid Hydrolysis (Sulfonic Acids) | e.g., 4 M Methanesulfonic acid | Preserves Tryptophan. nih.gov | Reagents are non-volatile and can interfere with analysis if not removed. |
| Alkaline Hydrolysis | 2-4 M NaOH or Ba(OH)₂, 100-110°C, 4-8 h | Preserves Tryptophan. chemguide.co.uk | Destroys Cysteine, Serine, Threonine, Arginine; can cause significant racemization. |
| Enzymatic Hydrolysis | Mixture of peptidases (e.g., Pronase, Aminopeptidase M), 37-50°C, 24-48 h | Mild conditions, preserves all amino acids, no racemization. waters.comfujifilm.com | Can be slow, expensive, and incomplete if sterically hindered peptide bonds are present. |
In-Process Monitoring and Quality Assurance in this compound Synthesis and Utilization
The robust synthesis and successful incorporation of this compound into peptide chains rely on a stringent framework of in-process monitoring and quality assurance. These measures are critical for ensuring high-yield, high-purity outcomes and for minimizing the occurrence of side reactions and impurities. The principles of Process Analytical Technology (PAT) are increasingly being adopted to facilitate real-time or near-real-time analysis and control of critical process parameters (CPPs), leading to enhanced process understanding and consistent product quality. fda.gov
In-Process Monitoring of this compound Synthesis
The synthesis of this compound involves the protection of the amino group of DL-3-thienylalanine with the fluorenylmethyloxycarbonyl (FMOC) group. Continuous monitoring at critical stages of this process is essential for maximizing yield and purity.
Reaction Progress Monitoring:
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of the FMOC protection reaction. By taking aliquots of the reaction mixture at regular intervals, the consumption of the starting material (DL-3-thienylalanine) and the formation of the product (this compound) can be quantified. This allows for the determination of the reaction endpoint, preventing the formation of by-products due to prolonged reaction times or exposure to harsh conditions.
A typical in-process HPLC monitoring setup for the synthesis of this compound is detailed in the interactive table below.
| Parameter | Condition | Purpose |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | To separate the non-polar FMOC-protected product from the more polar starting material. |
| Mobile Phase | Gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) | To achieve optimal separation of components with different polarities. |
| Flow Rate | 1.0 mL/min | To ensure consistent and reproducible chromatographic separation. |
| Detection | UV at 265 nm | The FMOC group has a strong chromophore, allowing for sensitive detection. |
| Sampling Frequency | Every 30 minutes | To accurately track the reaction kinetics and determine the optimal endpoint. |
Impurity Profiling:
During synthesis, potential impurities can arise from side reactions or incomplete reactions. In-process HPLC, coupled with mass spectrometry (HPLC-MS), is a powerful tool for the identification and characterization of these impurities. For this compound, potential impurities could include the di-FMOC protected amino acid or unreacted starting material. Real-time monitoring allows for process adjustments to minimize the formation of such impurities.
Quality Assurance of this compound as a Raw Material
Before its use in solid-phase peptide synthesis (SPPS), each batch of this compound must undergo rigorous quality control testing to ensure it meets the required specifications. polypeptide.compolypeptide.com This is crucial as the quality of the starting materials directly impacts the purity and yield of the final peptide. merckmillipore.com
The following table outlines the key quality assurance tests performed on this compound.
| Test | Method | Specification | Rationale |
| Identity | ¹H NMRMass Spectrometry | Conforms to reference spectrumMolecular weight corresponds to theoretical value | To confirm the correct chemical structure. |
| Purity | HPLC | ≥ 99.0% | To ensure the absence of significant impurities that could interfere with peptide synthesis. merckmillipore.com |
| Enantiomeric Purity | Chiral HPLC | DL-form confirmed | To verify the racemic nature of the compound as specified. |
| Solubility | Visual Inspection | Soluble in DMF | To ensure complete dissolution in the solvents used for SPPS. |
| Appearance | Visual Inspection | White to off-white solid | To check for any visual signs of degradation or contamination. |
| Residual Solvents | Gas Chromatography (GC) | Conforms to ICH limits | To ensure that residual solvents from the synthesis process are below acceptable levels. |
In-Process Monitoring of this compound Utilization in SPPS
The incorporation of this compound into a growing peptide chain during SPPS requires careful monitoring to ensure the efficiency of each coupling and deprotection step. researchgate.net
Monitoring of FMOC Deprotection:
The removal of the FMOC protecting group is a critical step in each cycle of SPPS. This is typically achieved using a solution of piperidine in dimethylformamide (DMF). The progress of the deprotection reaction can be monitored in real-time by UV-Vis spectroscopy. mpg.de The cleavage of the FMOC group releases dibenzofulvene, which has a strong UV absorbance. By monitoring the increase in absorbance of the solution flowing from the reactor, the completion of the deprotection step can be confirmed. This ensures that the N-terminus of the peptide is fully available for the next coupling reaction.
Monitoring of Coupling Reactions:
Ensuring the complete coupling of this compound to the peptide chain is vital for preventing deletion sequences in the final product. Several in-process tests can be performed to monitor the coupling efficiency.
Kaiser Test: This colorimetric test detects the presence of free primary amines on the resin. A positive result (blue color) indicates an incomplete coupling reaction, necessitating a second coupling step.
Real-time Resin Swelling Monitoring: Changes in the volume of the solid-phase support (resin) can be correlated with the progress of the coupling reaction. mpg.desemanticscholar.orgrsc.org Successful coupling leads to an increase in the mass and volume of the peptide-resin, which can be monitored in real-time using specialized reactors. mpg.desemanticscholar.orgrsc.org
The following interactive table summarizes the in-process monitoring techniques used during the utilization of this compound in SPPS.
| Process Step | Monitoring Technique | Parameter Measured | Indication of Completion |
| FMOC Deprotection | UV-Vis Spectroscopy | UV absorbance of the effluent | Plateauing of the absorbance signal. |
| Coupling | Kaiser Test | Presence of free primary amines | Negative test result (yellow color). |
| Coupling | Resin Swelling Monitoring | Change in resin bed volume | Stabilization of the resin bed volume. mpg.desemanticscholar.orgrsc.org |
By implementing these advanced analytical methodologies for in-process monitoring and quality assurance, the synthesis and utilization of this compound can be effectively controlled, leading to the reliable production of high-quality peptides containing this unique unnatural amino acid.
Q & A
Q. What synthetic methodologies are recommended for preparing FMOC-DL-3-thienylalanine with high purity?
this compound is typically synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group. A standard protocol involves:
- Step 1 : Dissolving DL-3-thienylalanine in a basic aqueous solution (e.g., NaHCO₃) and cooling to 0°C.
- Step 2 : Dropwise addition of Fmoc-Cl (or analogous reagents like TpseocCl₅) in dioxane to ensure controlled reaction .
- Step 3 : Acidification (e.g., NaHSO₄) followed by ethyl acetate extraction to isolate the product.
- Step 4 : Purification via recrystallization or column chromatography.
Key considerations : Monitor reaction progress using TLC, and confirm purity via HPLC (>98%) .
Q. How should this compound be characterized to confirm structural integrity?
Essential techniques include:
- NMR spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify Fmoc group integration (e.g., aromatic protons at δ 7.0–7.5 ppm) and thienyl moiety signals .
- Mass spectrometry : Use FT-ICR-MS or ESI-MS to confirm molecular weight (e.g., [M+Na]+ peak matching calculated values) .
- HPLC : Assess purity and detect residual solvents or byproducts .
Q. What storage conditions optimize this compound stability?
Store at 0°C in anhydrous conditions to prevent Fmoc group cleavage or thienyl ring oxidation. Use desiccants and amber vials to minimize light/moisture exposure . For long-term stability, conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved for chiral studies?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients (e.g., 90:10 v/v) and UV detection at 254 nm .
- Enzymatic resolution : Employ acylases or lipases to selectively hydrolyze one enantiomer .
Data interpretation : Compare retention times with standards and validate via polarimetry or circular dichroism (CD).
Q. What experimental designs address contradictions in reported melting points or spectral data?
Discrepancies often arise from:
- Purity issues : Re-purify via preparative HPLC and re-analyze using differential scanning calorimetry (DSC) for precise melting points .
- Crystallization conditions : Test solvents (e.g., EtOAc vs. hexane) to evaluate polymorphism .
Example : If reported melting points range from 180–200°C, correlate DSC thermograms with crystallization solvents and heating rates .
Q. How can this compound be incorporated into solid-phase peptide synthesis (SPPS)?
- Coupling conditions : Use HBTU/HOBt activation in DMF with DIEA as a base (2–4 eq. relative to resin loading).
- Deprotection : Treat with 20% piperidine in DMF (2 × 5 min) to remove Fmoc groups .
Optimization : Monitor coupling efficiency via Kaiser test and adjust reaction time/temperature for sterically challenging sequences .
Q. What analytical strategies differentiate this compound from its regioisomers (e.g., 2-thienyl vs. 3-thienyl derivatives)?
- 2D NMR (COSY, HSQC) : Map proton-proton correlations to distinguish substitution patterns on the thienyl ring .
- IR spectroscopy : Identify C-S stretching vibrations (~600–700 cm⁻¹) specific to 3-thienyl orientation .
Case study : Compare NOESY spectra to confirm spatial proximity of Fmoc protons to the thienyl group .
Methodological Guidance for Data Interpretation
Q. How to analyze conflicting results in peptide coupling efficiency using this compound?
Q. What protocols validate the stability of this compound under acidic/basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
